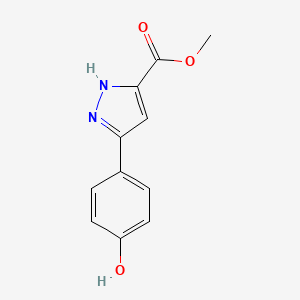

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXOFPMZYYNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Optimization

Regioselectivity is critical, as competing pathways may yield 3- or 5-substituted pyrazoles. Studies show that polar protic solvents like ethanol favor the formation of the 5-carboxylate isomer due to hydrogen bonding stabilizing the transition state. For example, a 78% yield of the target compound was achieved in ethanol at 80°C for 18 hours, with <1% regioisomer formation.

Table 1: Solvent Effects on Regioselectivity

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (5:3) |

|---|---|---|---|

| Ethanol | 80 | 78 | 99.5:0.5 |

| Acetonitrile | 80 | 65 | 85:15 |

| CCl₄ | 80 | 42 | 70:30 |

Esterification of Pyrazole Carboxylic Acid Intermediates

An alternative route involves synthesizing the pyrazole carboxylic acid followed by esterification. For instance, 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is treated with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester.

Procedure

-

Acid Chloride Formation : The carboxylic acid (1 eq) is refluxed with SOCl₂ (3.74 M) at 70°C for 16 hours.

-

Esterification : The resultant acid chloride is dissolved in THF and treated with methanol (7 eq) at 0–5°C, yielding the ester in 85% purity after column chromatography.

Key Considerations

-

Excess SOCl₂ ensures complete conversion to the acid chloride.

-

Low temperatures during esterification minimize side reactions.

Tandem Protection-Cyclization-Deprotection Strategy

To prevent oxidation of the 4-hydroxyphenyl group during synthesis, a protection-deprotection strategy is employed:

-

Protection : The hydroxyl group is protected as a methoxy ether using methyl iodide and K₂CO₃ in acetone.

-

Cyclocondensation : The protected β-ketoester reacts with hydrazine hydrate in ethanol.

-

Deprotection : The methoxy group is cleaved using BBr₃ in dichloromethane, restoring the hydroxyl functionality.

Table 2: Protection-Deprotection Efficiency

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | CH₃I, K₂CO₃ | 92 | 98 |

| Deprotection | BBr₃, CH₂Cl₂ | 88 | 95 |

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

-

¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, pyrazole H-4), 7.62 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 3.87 (s, 3H, COOCH₃).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve efficiency:

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 3-(4-oxophenyl)-1H-pyrazole-5-carboxylate.

Reduction: Formation of 3-(4-hydroxyphenyl)-1H-pyrazole-5-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Example Product | Conditions |

|---|---|---|

| Oxidation | 3-(4-Oxophenyl)-1H-pyrazole-5-carboxylate | Potassium permanganate in acidic medium |

| Reduction | 3-(4-Hydroxyphenyl)-1H-pyrazole-5-methanol | Lithium aluminum hydride |

| Substitution | Various substituted pyrazoles | Alkyl halides in base |

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. It has shown promise in modulating various cellular functions by influencing signaling pathways and gene expression.

Case Study:

A study demonstrated that this compound significantly induces nitric oxide production in plant roots, affecting root architecture by promoting lateral root formation while inhibiting primary root elongation.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Research indicates that it exhibits cytotoxic effects against several cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26 | Inhibition of cell proliferation |

| Hep-2 | 17.82 | Cytotoxic effects via ROS accumulation |

Pharmacological Insights

Recent advancements have highlighted the compound's role as a potential therapeutic agent in treating metabolic disorders and cancers. Its ability to inhibit specific enzymes involved in inflammatory responses makes it a candidate for drug development.

Notable Findings:

Research has indicated that this compound can inhibit macrophage migration inhibitory factor (MIF), which is implicated in various pathologies including cancer and autoimmune diseases .

Wirkmechanismus

The mechanism of action of methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or proteins, modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Substituent Variations :

- Hydroxyl vs. Methoxy Groups: Ethyl 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate (): The methoxy group reduces polarity compared to the hydroxyl analog, favoring lipophilicity and membrane permeability. This compound modulates integrin β4 activity, suggesting substituents influence biological targeting .

Carboxylic Acid Derivatives :

Regioisomerism :

Physicochemical Properties

Biologische Aktivität

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate (MHPP) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The presence of a hydroxyl group on the phenyl ring enhances its reactivity and biological interactions.

Target of Action

MHPP primarily targets Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine involved in various pathological conditions. By inhibiting MIF, MHPP modulates inflammatory responses and may have therapeutic effects in diseases characterized by excessive inflammation.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

- Nitric Oxide Production: MHPP induces nitric oxide (NO) production, which plays a crucial role in signaling pathways related to inflammation and cell growth. This induction leads to the accumulation of reactive oxygen species (ROS) in root tips, affecting cellular metabolism.

- Root System Architecture Modulation: In plant systems, MHPP inhibits primary root elongation while promoting lateral root formation. This effect is mediated through the NO/ROS-mediated auxin response pathway, indicating its potential role in agricultural applications.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including MHPP, exhibit significant antimicrobial activities. For instance, derivatives have shown inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Potential

MHPP has been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, certain pyrazole derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

Case Studies

- Antimicrobial Evaluation: A study evaluated several pyrazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds derived from MHPP exhibited potent activity with significant bactericidal effects .

- Anticancer Activity: Another investigation highlighted the cytotoxic effects of MHPP on cancer cell lines, demonstrating that it induces apoptosis through G2/M-phase arrest without causing necrosis. This suggests a targeted mechanism of action that could be harnessed for therapeutic purposes .

Data Summary

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial Activity | MIC | 0.22 - 0.25 μg/mL |

| Anticancer Activity | IC50 | 3.79 - 42.30 µM |

| Root Growth Modulation | Root elongation | Inhibition of primary roots |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors, such as hydrazines and β-keto esters. For example, refluxing ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate with 2-bromo-1-phenyl-ethanone in acetonitrile using potassium carbonate as a base yields analogous derivatives in ~70% yield . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. DMF), reaction time, and stoichiometry. Monitoring via TLC and purification by column chromatography (ethyl acetate/petroleum ether) ensures product integrity.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : Assign peaks using - and -NMR, focusing on aromatic protons (δ 6.6–8.6 ppm) and ester carbonyl signals (~δ 165 ppm) .

- X-ray Diffraction : For crystal structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and π-π stacking interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and electrostatic potential maps .

Q. What solvents and conditions are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) due to the compound’s ester and hydroxyl groups. Use UV-Vis spectroscopy to quantify solubility limits. For example, ethyl pyrazole carboxylates exhibit moderate solubility in ethyl acetate (1:4 v/v with petroleum ether) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

- Methodological Answer : Cross-validate using complementary techniques:

- Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Q. What strategies are effective for crystallizing this compound, and how do intermolecular interactions influence crystal packing?

- Methodological Answer : Slow evaporation from ethyl acetate or methanol at room temperature promotes single-crystal growth. Analyze hydrogen bonds (O–H⋯O/N) and π-π interactions using Mercury software. For example, similar pyrazole derivatives form centrosymmetric dimers via hydroxyl-O⋯carbonyl interactions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform Fukui function analysis to identify nucleophilic (pyrazole N-atoms) and electrophilic (ester carbonyl) sites. Molecular electrostatic potential (MEP) maps derived from DFT calculations highlight regions of electron density . Validate predictions via experimental reactions (e.g., ester hydrolysis under basic conditions) .

Q. What experimental designs are recommended for studying the compound’s bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with pyrazole-binding motifs (e.g., carbonic anhydrases or cyclooxygenases) based on structural analogs .

- Assay Design : Use fluorescence-based inhibition assays (e.g., competitive binding with known inhibitors) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyl → methoxy) and correlate with IC values .

Q. How can stability studies under varying pH and temperature conditions be conducted?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.